Mesitylene-d12

Isotopic Purity NMR Spectroscopy Mass Spectrometry

Mesitylene-d12 (1,3,5-trimethylbenzene-d12) is a perdeuterated aromatic hydrocarbon with the molecular formula C₉D₁₂ and a molecular weight of 132.27 g/mol. It is a high-purity, isotopically labeled analogue of mesitylene in which all twelve hydrogen atoms are replaced by deuterium, resulting in a mass shift of M+12.

Molecular Formula C9H12
Molecular Weight 132.26 g/mol
CAS No. 69441-16-3
Cat. No. B1586286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesitylene-d12
CAS69441-16-3
Molecular FormulaC9H12
Molecular Weight132.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C)C
InChIInChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3/i1D3,2D3,3D3,4D,5D,6D
InChIKeyAUHZEENZYGFFBQ-ZPMNDIOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mesitylene-d12 (CAS 69441-16-3) – A Fully Deuterated Aromatic Internal Standard and NMR Solvent


Mesitylene-d12 (1,3,5-trimethylbenzene-d12) is a perdeuterated aromatic hydrocarbon with the molecular formula C₉D₁₂ and a molecular weight of 132.27 g/mol . It is a high-purity, isotopically labeled analogue of mesitylene in which all twelve hydrogen atoms are replaced by deuterium, resulting in a mass shift of M+12 [1]. This isotopic substitution eliminates or substantially reduces ¹H NMR signals from the compound while largely preserving the chemical and physical properties of the protiated parent molecule . Consequently, mesitylene-d12 is primarily employed as an internal standard in quantitative mass spectrometry (GC–MS and LC–MS) and as a solvent or reference material in NMR spectroscopy, where its deuterated nature minimizes spectral interference .

Mesitylene-d12 – Why Unlabeled Mesitylene or Alternative Deuterated Solvents Cannot Be Interchanged


Substituting mesitylene-d12 with non-deuterated mesitylene or another deuterated aromatic compound (e.g., benzene-d6, toluene-d8) compromises analytical accuracy and introduces significant methodological artifacts. Unlabeled mesitylene (C₉H₁₂) generates intense ¹H NMR signals that obscure analyte peaks and lacks the mass shift required for MS-based internal standardization, precluding its use in isotope dilution mass spectrometry . Alternative deuterated solvents such as benzene-d6 or toluene-d8 exhibit distinct physical properties (e.g., lower boiling points of 80.1°C and 110.6°C, respectively) and differ in their solvation and aromatic substitution patterns, which can alter reaction kinetics or analyte partitioning [1]. The specific combination of high isotopic enrichment (≥98 atom % D), M+12 mass shift, and moderate boiling point (~165°C) makes mesitylene-d12 uniquely suited for applications requiring a fully deuterated, high-boiling aromatic internal standard or solvent .

Mesitylene-d12 – Quantitative Comparative Evidence for Scientific and Procurement Decisions


Isotopic Enrichment – Mesitylene-d12 Demonstrates High Deuterium Incorporation (>99 atom % D) Compared to Typical In-Class Deuterated Aromatic Solvents

Mesitylene-d12 is available with isotopic enrichment exceeding 99 atom % D, as specified by Alfa Chemistry for its >99.0 atom % D grade . This level of deuteration surpasses the more common 98 atom % D specification found for many deuterated aromatic solvents, including the standard 98 atom % D grade of mesitylene-d12 itself . The higher enrichment minimizes residual protiated impurities, thereby reducing ¹H NMR background signals and improving the accuracy of isotope dilution mass spectrometry.

Isotopic Purity NMR Spectroscopy Mass Spectrometry

Mass Spectrometry Internal Standard – M+12 Mass Shift Provides Clear Spectral Separation for Accurate Quantitation

As a fully deuterated isotopologue, mesitylene-d12 exhibits a mass shift of M+12 relative to the unlabeled mesitylene parent ion (m/z 120 for C₉H₁₂⁺) . This substantial mass difference ensures that the internal standard peak is well-resolved from the analyte peak in mass spectrometry, preventing isobaric interference and enabling precise quantification via isotope dilution . In contrast, partially deuterated internal standards (e.g., d3- or d5-labeled) may yield mass shifts as small as 3–5 Da, which can be insufficient to avoid overlap with naturally occurring isotopic peaks of the analyte [1].

GC-MS LC-MS Internal Standard Isotope Dilution

Physical Properties – Density and Boiling Point of Mesitylene-d12 Closely Match Unlabeled Mesitylene, Ensuring Consistent Chromatographic Behavior

The density of mesitylene-d12 is reported as 0.947 g/mL at 25°C , which is within 2% of the literature value for unlabeled mesitylene (0.864 g/mL at 20°C) [1]. Similarly, the boiling point of mesitylene-d12 is approximately 165°C , comparable to the 164.7°C boiling point of mesitylene . This close correspondence in physical properties ensures that the deuterated internal standard exhibits nearly identical chromatographic retention time and partition coefficients as the unlabeled analyte, a critical requirement for accurate quantification in GC and HPLC methods.

Physical Properties GC HPLC Sample Preparation

NMR Solvent Performance – Complete Deuteration Eliminates Interfering ¹H Signals, Outperforming Partially Deuterated Aromatic Solvents

Mesitylene-d12 contains no hydrogen atoms, thereby producing a negligible residual ¹H NMR signal limited only to trace protiated impurities (typically <1-2% relative to the deuterated compound) . This results in a virtually flat baseline in the aromatic and aliphatic regions of a ¹H NMR spectrum. In contrast, partially deuterated aromatic solvents such as toluene-d8 (which retains one aromatic proton) or benzene-d6 (which may contain residual CH signals) exhibit characteristic residual solvent peaks that can obscure analyte resonances .

¹H NMR Deuterated Solvent Background Suppression

Refractive Index – Precise Value of n20/D 1.496 Enables Method Transfer and Quality Control Verification

The refractive index of mesitylene-d12 is specified as n20/D 1.496 . This value, which is slightly higher than that of unlabeled mesitylene (n20/D 1.499) due to the isotopic mass effect on polarizability [1], serves as a precise, non-destructive metric for verifying product identity and purity upon receipt or before use in validated analytical methods.

Refractive Index Quality Control Method Transfer

Optimal Application Scenarios for Mesitylene-d12 – When to Prioritize This Deuterated Internal Standard and Solvent


Quantitative GC-MS or LC-MS Analysis of Volatile Aromatic Compounds in Complex Matrices

When developing a quantitative method for volatile aromatic analytes (e.g., benzene, toluene, ethylbenzene, xylenes) in environmental, food, or biological samples, mesitylene-d12 serves as an ideal internal standard. Its M+12 mass shift ensures complete chromatographic and mass spectral resolution from the unlabeled analytes, while its aromatic character and boiling point closely mimic the behavior of the target compounds . This minimizes differential matrix effects and injection variability, improving method precision and accuracy.

¹H NMR Spectroscopy of Organic Compounds in a High-Boiling, Fully Deuterated Aromatic Environment

For ¹H NMR analysis of temperature-sensitive or non-volatile organic compounds that require a high-boiling aromatic solvent, mesitylene-d12 offers distinct advantages over lower-boiling alternatives such as benzene-d6 or toluene-d8. Its complete deuteration eliminates interfering solvent signals across the full spectral range, and its higher boiling point (165°C) reduces solvent evaporation during prolonged experiments or variable-temperature NMR studies [1].

Isotope Dilution Mass Spectrometry (IDMS) for Trace-Level Quantification

In IDMS workflows, where the highest possible accuracy is required, the use of a fully deuterated internal standard like mesitylene-d12 (≥98 atom % D) is essential. The high isotopic enrichment minimizes the contribution of the internal standard to the natural abundance isotopic peaks of the analyte, reducing systematic error . Furthermore, the M+12 mass shift places the internal standard peak in a region of the mass spectrum that is typically free of other ions, simplifying data processing.

Method Development and System Suitability Testing in GC-MS Laboratories

Mesitylene-d12 can be employed as a stable, well-characterized reference compound for verifying instrument performance, such as mass calibration accuracy, retention time reproducibility, and detector response linearity . Its low volatility relative to benzene-d6 makes it easier to handle and reduces evaporative losses during autosampler sequences, improving run-to-run consistency.

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